![molecular formula C9H11ClS B13197057 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is an organic compound that features a thiophene ring substituted with a cyclopropyl group and a chloromethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable thiophene precursor followed by chloromethylation. The reaction conditions typically involve the use of cyclopropylcarbinyl chloride and a base such as sodium hydride or potassium tert-butoxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiophenes.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is utilized in various organic synthesis reactions to create complex molecules for research and industrial purposes.
Mécanisme D'action
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can be compared with other thiophene derivatives such as:
2-Chloro-5-((1-(chloromethyl)cyclopropyl)methyl)thiophene: Similar in structure but with an additional chlorine atom, which may alter its reactivity and applications.
Thiophene-2-carboxaldehyde: Lacks the cyclopropyl and chloromethyl groups, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H11ClS |
|---|---|
Poids moléculaire |
186.70 g/mol |
Nom IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11ClS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
Clé InChI |
CSQQLFJWPHZEPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
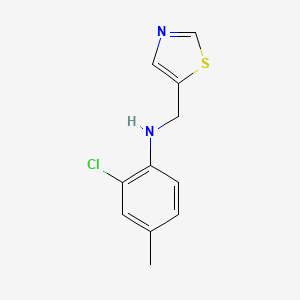

![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
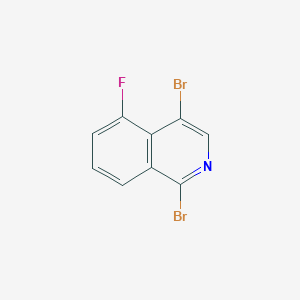

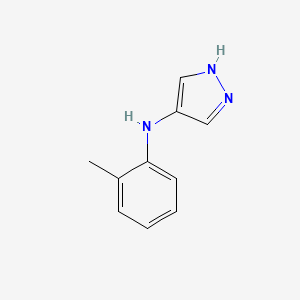

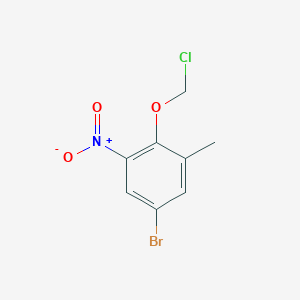

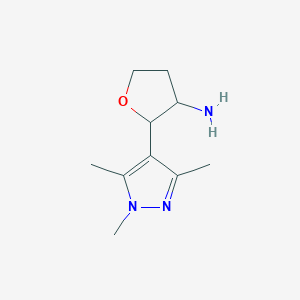
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
